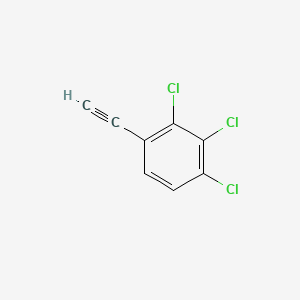
s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of Substituents: The chloroacetamido, methyl, and nitrofuryl groups are introduced through various substitution reactions. For example, the chloroacetamido group can be added via nucleophilic substitution using chloroacetyl chloride and an amine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond in the chloroacetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Substitution Reactions: Formation of various substituted triazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitrofuryl group is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The chloroacetamido group may interact with nucleophilic sites in proteins, leading to inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
s-Triazole, 3-amino-4-methyl-5-(5-nitro-2-furyl)-: Similar structure but with an amino group instead of a chloroacetamido group.
s-Triazole, 3-(2-bromoacetamido)-4-methyl-5-(5-nitro-2-furyl)-: Similar structure but with a bromoacetamido group instead of a chloroacetamido group.
Uniqueness
s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- is unique due to the presence of the chloroacetamido group, which imparts distinct chemical reactivity and potential biological activity. The combination of substituents in this compound may result in unique interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
64057-50-7 |
|---|---|
Fórmula molecular |
C9H8ClN5O4 |
Peso molecular |
285.64 g/mol |
Nombre IUPAC |
2-chloro-N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C9H8ClN5O4/c1-14-8(5-2-3-7(19-5)15(17)18)12-13-9(14)11-6(16)4-10/h2-3H,4H2,1H3,(H,11,13,16) |
Clave InChI |
DRQZUPPVAJVCHK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1NC(=O)CCl)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline](/img/structure/B14163819.png)
![N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14163823.png)
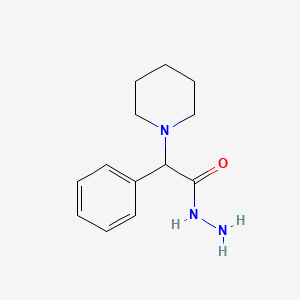
![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)
![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
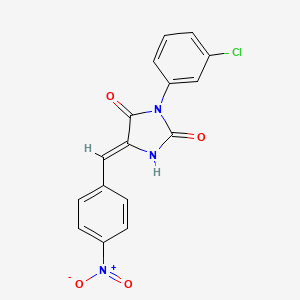
![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
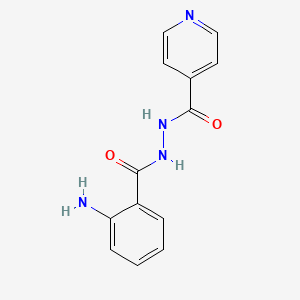
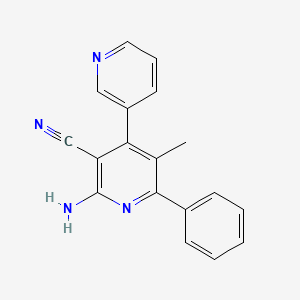
![4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B14163882.png)
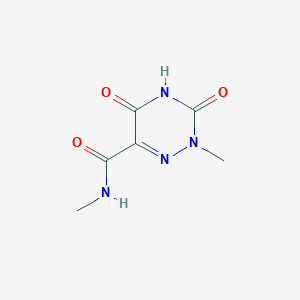
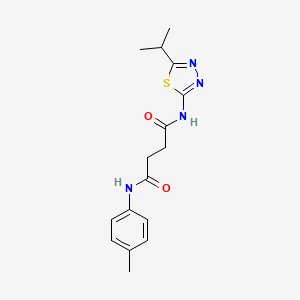
![1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B14163887.png)
